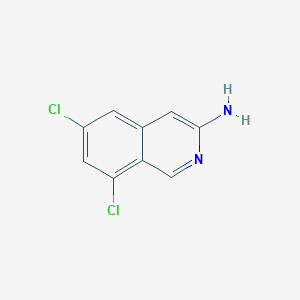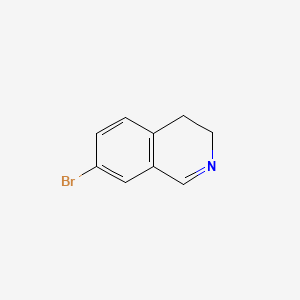
7-Bromo-3,4-dihydroisoquinoline
カタログ番号:
B8779688
CAS番号:
17680-54-5
分子量:
210.07 g/mol
InChIキー:
YQQLGLRTMLGKDQ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
7-Bromo-3,4-dihydroisoquinoline is a chemical compound with the empirical formula C9H8BrN . It has a molecular weight of 210.07 .
Synthesis Analysis
The synthesis of N-alkylated 3,4-dihydroisoquinolinone derivatives, which includes this compound, involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are very mild and the desired cyclization products can be obtained in good yield .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string BrC1=CC=C2C(C=NCC2)=C1 . This indicates that the molecule contains a bromine atom attached to a dihydroisoquinoline ring.Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinoline, a related compound, include decarboxylative cyclization reaction with isatoic anhydride using tetrabutylammonium iodide (TBAI) and aza-Friedel-Crafts reaction with various naphthols . Similar reactions may be possible with this compound.Physical and Chemical Properties Analysis
This compound is a solid compound . Its exact physical and chemical properties are not specified in the retrieved documents.Safety and Hazards
特性
CAS番号 |
17680-54-5 |
|---|---|
分子式 |
C9H8BrN |
分子量 |
210.07 g/mol |
IUPAC名 |
7-bromo-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2 |
InChIキー |
YQQLGLRTMLGKDQ-UHFFFAOYSA-N |
正規SMILES |
C1CN=CC2=C1C=CC(=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


The compound of formula II can be made as outlined in Scheme I and as specifically exemplified in Example 1. Referring to Scheme I, 2-(4-bromophenyl)ethylamine hydrobromide is reacted with ethyl formate in the presence of a base to make N-[2-(4-bromophenyl)ethyl]formamide. The fornamide is then treated with phosphorus pentoxide in polyphosphoric acid to cyclize, followed by treatment with hydrogen halide (e.g., HCl) gas to form the hydrohalide salt of 7-bromo-3,4-dihydroisoquinoline hydrohalide. The hydrohalide salt is then reduced to afford 7-bromo-1,2,3,4-tetrahydroisoquinoline. The reduced material is then nitrated by treatment with potassium nitrate in concentrated sulfuric acid and the appropriate fraction separated to yield 7-bromo6-nitro-1,2,3,4-tetrahydroisoquinoline. The nitrated material is then reacted with di-tert-butyl dicarbonate in the presence of a base to block the ring tetrahydroisoquinoline nitrogen, thereby affording 7-bromo-6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. The ester is then hydrogenated in the presence of palladium-on-calcium carbonate to form the corresponding 6-amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid ester. The amine is then reacted with 4'-trifluoromethylbiphenyl-2-carboxylic acid to form 6-[4'-trifluoromethylbiphenyl-2-carbonyl)amino]3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. This product can then be deblocked conventionally to make compound II, 4'-trifluoromethylbiphenyl-2-carboxylic acid (1,2,3,4tetrahydroisoquinolin-6-yl)amide. ##STR6##
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

[Compound]
Name
hydrogen halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
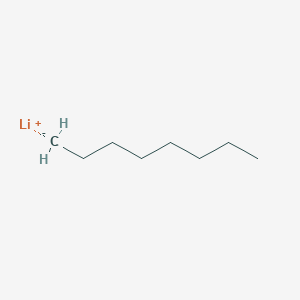
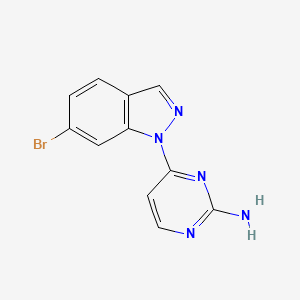
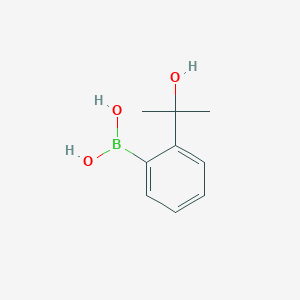


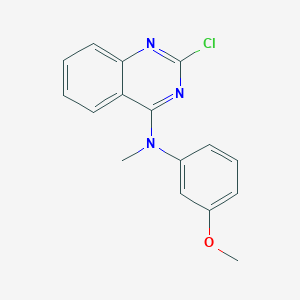
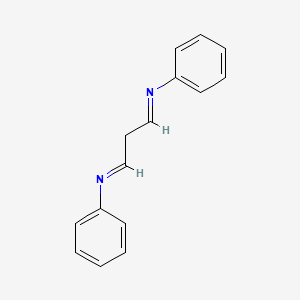
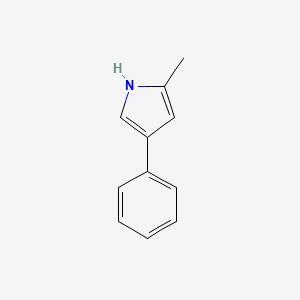

![Thieno[3,2-c]pyridin-7(6H)-one](/img/structure/B8779676.png)
![2-[Hydroxy(phenyl)methyl]-5-methoxyphenol](/img/structure/B8779685.png)
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B8779686.png)

